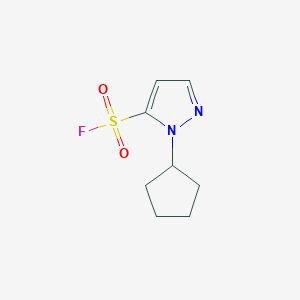

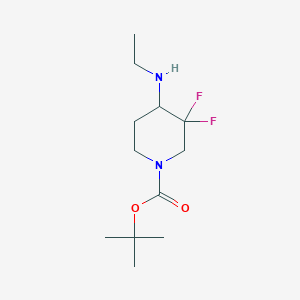

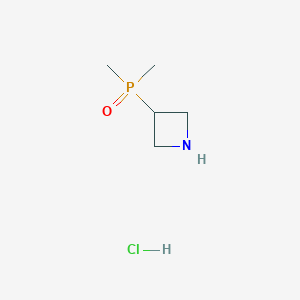

Tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group. The tert-butyl group is a functional group with the formula -C(CH3)3. It’s a branched alkyl group and is commonly used in organic synthesis .

Synthesis Analysis

Tert-butyl compounds can be synthesized through various methods. For instance, one method involves the reaction of protected amino acids with tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, NMR spectroscopy can be used to study the structure of macromolecular assemblies .Chemical Reactions Analysis

Tert-butyl groups can participate in a variety of chemical reactions. For instance, they can be used as a probe for NMR studies of macromolecular complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, the UV spectrum of a compound can be plotted using software like Multiwfn 3.6 .Scientific Research Applications

Synthetic Applications

One study discusses the synthetic routes of vandetanib, highlighting the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate in its synthesis. This suggests that similar tert-butyl piperidine derivatives may have potential applications in the synthesis of pharmaceuticals and other complex organic molecules, showcasing their role in facilitating specific reactions that lead to the production of therapeutically relevant compounds (W. Mi, 2015).

Environmental Impact and Biodegradation

Research on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a compound structurally related to the one , indicates that microorganisms can degrade ETBE in soil and groundwater. This study provides insights into the biodegradation pathways and the impact of such compounds on environmental health, highlighting the role of microbial processes in mitigating pollution from ether oxygenates (S. Thornton et al., 2020).

Applications in Material Science

The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines illustrates the utility of tert-butyl derivatives in material science, particularly in the stereoselective synthesis of amines and their derivatives. This review highlights the advancements in applying chiral sulfinamides for constructing structurally diverse and therapeutically significant compounds, underscoring the versatility of tert-butyl-based compounds in chemical synthesis (R. Philip et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22F2N2O2/c1-5-15-9-6-7-16(8-12(9,13)14)10(17)18-11(2,3)4/h9,15H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUILZUHYPYRALQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(CC1(F)F)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid](/img/structure/B2584629.png)

![2,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2584631.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-[4-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2584632.png)

![N-(butan-2-yl)-1-{[(1-cyanocyclohexyl)carbamoyl]methyl}-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2584637.png)

![Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2584640.png)

![2-Amino-4-(3-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2584642.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone](/img/structure/B2584650.png)